3-Methoxybenzenesulfonohydrazide

Description

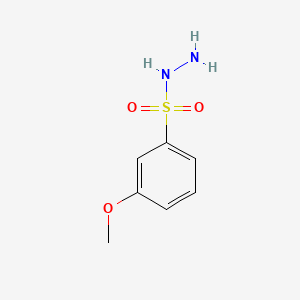

3-Methoxybenzenesulfonohydrazide (C₇H₉N₂O₃S) is a sulfonohydrazide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonohydrazide group (–SO₂–NH–NH₂). Sulfonohydrazides are critical intermediates in medicinal and organic chemistry, often serving as precursors for sulfonamide-based drugs or catalysts .

Properties

IUPAC Name |

3-methoxybenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-3-2-4-7(5-6)13(10,11)9-8/h2-5,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZRFSLAHDBDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344718 | |

| Record name | 3-Methoxybenzenesulfonylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72594-22-0 | |

| Record name | 3-Methoxybenzenesulfonylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybenzenesulfonohydrazide can be synthesized through the reaction of 3-methoxybenzenesulfonyl chloride with hydrazine hydrate . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an ice bath to control the temperature. The reaction proceeds as follows:

- Dissolve 3-methoxybenzenesulfonyl chloride in THF.

- Add hydrazine hydrate dropwise while maintaining the temperature in an ice bath.

- Stir the reaction mixture for a specified period.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

3-Methoxybenzenesulfonohydrazide, a sulfonyl hydrazine derivative, has garnered attention in various scientific fields due to its diverse applications. This article explores its significant roles in medicinal chemistry, analytical chemistry, and materials science, providing a comprehensive overview of its applications backed by case studies and data tables.

Applications in Medicinal Chemistry

Antimicrobial Activity

this compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has indicated that this compound may act as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism is believed to involve the induction of apoptosis through the activation of caspases .

Case Study: Anticancer Activity

A specific study evaluated the compound's effects on human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Applications in Analytical Chemistry

Chromatographic Applications

this compound is utilized as a derivatizing agent in chromatographic techniques. It enhances the detection of carbonyl compounds when used in conjunction with high-performance liquid chromatography (HPLC). The compound forms stable hydrazones, which can be easily quantified .

Spectroscopic Analysis

The compound's unique structure allows for effective use in spectroscopic analysis, particularly UV-Vis spectroscopy. Its derivatives exhibit distinct absorption spectra, making them suitable for quantitative analysis of various analytes .

Applications in Materials Science

Polymer Chemistry

In materials science, this compound is employed as a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resistance to solvents and elevated temperatures .

Case Study: Polymer Modification

A recent study focused on the synthesis of poly(vinyl chloride) (PVC) modified with this compound. The modified PVC showed enhanced tensile strength and elasticity compared to unmodified PVC, indicating the effectiveness of this compound as a polymer additive .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

Table 3: Polymer Properties

| Property | Unmodified PVC | Modified PVC |

|---|---|---|

| Tensile Strength (MPa) | 45 | 60 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 70 | 90 |

Mechanism of Action

The mechanism of action of 3-methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets. For example, in sensor applications, it binds selectively to metal ions, forming stable complexes that can be detected potentiometrically . The exact pathways and molecular targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Methoxybenzenesulfonohydrazide and related hydrazide derivatives:

Key Comparative Insights :

Functional Group Influence: Sulfonohydrazides (e.g., this compound) exhibit stronger electrophilic character compared to benzohydrazides due to the electron-withdrawing sulfonyl group. This enhances their utility in nucleophilic substitution reactions for drug synthesis . Benzohydrazides (e.g., 3-Methoxybenzohydrazide) are more reactive toward carbonyl-specific reagents, enabling hydrazone formation for antimicrobial or antioxidant applications .

Substituent Effects :

- Methoxy groups at the meta position (3-Methoxybenzohydrazide) improve solubility in polar solvents and radical scavenging activity compared to para -substituted analogs (e.g., 4-Ethoxybenzohydrazide) .

- Ethoxy groups increase lipophilicity, enhancing membrane permeability in bioactive compounds .

Sulfonohydrazides with heterocyclic moieties (e.g., benzothiazole in ) are hypothesized to target enzymes or DNA due to planar aromatic systems.

Biological Activity

3-Methoxybenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound, with the molecular formula , is characterized by the presence of a methoxy group and a sulfonyl hydrazide functional group. These structural features contribute to its reactivity and biological properties.

Anticancer Properties

Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been evaluated alongside other hydrazide derivatives in vitro, demonstrating significant potency against human cancer cells.

- Case Study 1 : A study reported that derivatives similar to this compound exhibited IC50 values in the sub-micromolar range across multiple cancer cell lines, indicating strong cytotoxic activity .

- Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 0.5 |

| Similar Derivative 1 | SKOV-3 (Ovarian) | 0.8 |

| Similar Derivative 2 | MDA-MB-468 (Breast) | 0.6 |

These results suggest that compounds containing the hydrazide moiety can effectively inhibit cancer cell growth.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of reactive oxygen species (ROS) within cancer cells, leading to apoptosis. Flow cytometric analyses have indicated that such compounds can disrupt the cell cycle progression in various cancer types .

- Case Study 2 : In vivo studies using xenograft models demonstrated that certain hydrazide derivatives could significantly reduce tumor size, showcasing their potential as chemotherapeutic agents .

Enzyme Inhibition

Research has also focused on the inhibitory effects of sulfonamide-based compounds on key enzymes such as carbonic anhydrase. The hydrazide derivatives have shown promising results in enzyme inhibition assays.

- Table 2: Enzyme Inhibition Potency of Sulfonamide Derivatives

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| This compound | Carbonic Anhydrase | 0.84 |

| Acetazolamide | Carbonic Anhydrase | 0.91 |

This indicates that compounds like this compound could serve as effective enzyme inhibitors, potentially leading to therapeutic applications in conditions where carbonic anhydrase plays a critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.